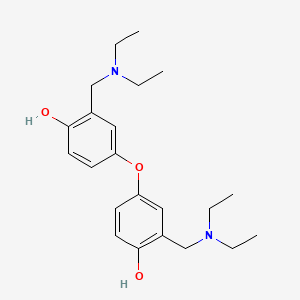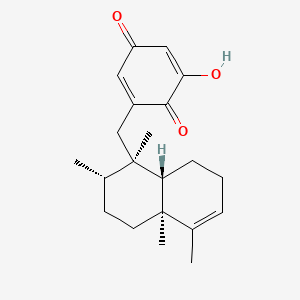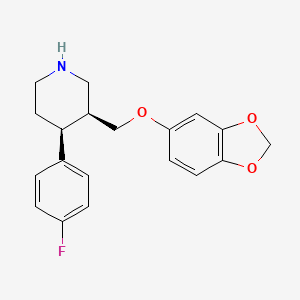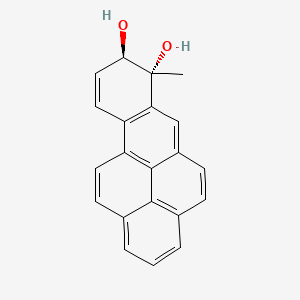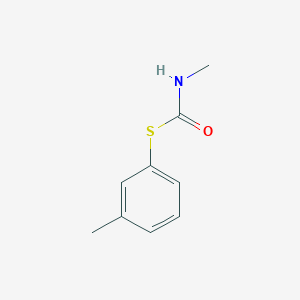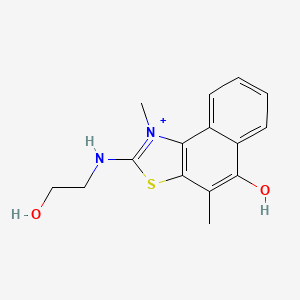
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol typically involves the formation of the thiazole ring followed by the introduction of the hydroxyethylamino and dimethyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler compound with a similar heterocyclic structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
2-Aminothiazole: Another thiazole derivative with an amino group.
Uniqueness
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol is unique due to its specific functional groups and complex structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
81466-91-3 |
|---|---|
Fórmula molecular |
C15H17N2O2S+ |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)-1,4-dimethylbenzo[e][1,3]benzothiazol-1-ium-5-ol |
InChI |
InChI=1S/C15H16N2O2S/c1-9-13(19)11-6-4-3-5-10(11)12-14(9)20-15(17(12)2)16-7-8-18/h3-6,18-19H,7-8H2,1-2H3/p+1 |
Clave InChI |
NDMSSSOKNDYDRP-UHFFFAOYSA-O |
SMILES canónico |
CC1=C(C2=CC=CC=C2C3=C1SC(=[N+]3C)NCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



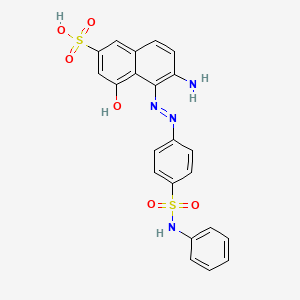
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
